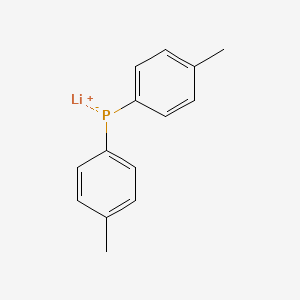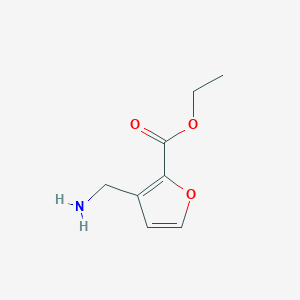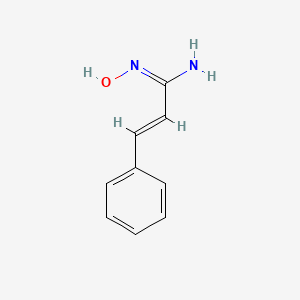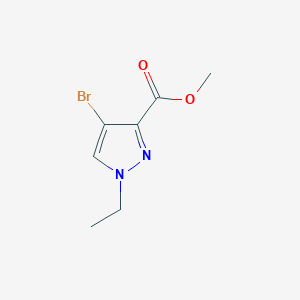
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine
Descripción general
Descripción
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a phenylmethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenylmethanamine backbone. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The trifluoromethyl group and diazirine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenylmethanone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical studies.
Biology: Employed in the study of protein-ligand interactions and as a photoaffinity label to investigate biological pathways.
Mecanismo De Acción
The mechanism of action of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine involves its ability to form covalent bonds with target molecules upon activation by light (photolysis). The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of target molecules. This property makes it a valuable tool in studying molecular interactions and mapping active sites in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the diazirine ring.
(4-Trifluoromethylphenyl)methanamine: Another related compound with a trifluoromethyl group but different functional groups attached to the phenyl ring.
Uniqueness
The presence of both the trifluoromethyl group and the diazirine ring in (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine makes it unique. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the diazirine ring provides a reactive site for photolabeling and cross-linking studies. This combination of properties is not commonly found in other similar compounds, making it particularly valuable in research applications .
Propiedades
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBACTKCQVUFKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















